REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[C:4](C)[N:3]=1.[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][SH:13].[OH-].[K+].[CH3:19]N(C=O)C>O>[NH2:9][C:8]1[C:7]2[C:2](=[N:3][CH:4]=[C:5]([CH3:19])[CH:6]=2)[S:13][C:12]=1[C:11]([O:15][CH3:16])=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1C#N)C
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of ice water
|
Type
|
FILTRATION
|
Details
|
the product collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC2=NC=C(C=C21)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |